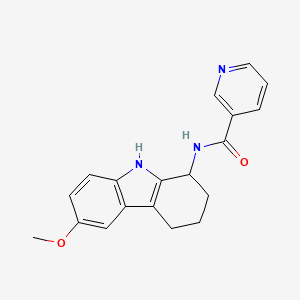
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide, with the chemical formula C₂₃H₂₁N₇O₃, is an intriguing compound. Its molecular weight is approximately 443.46 g/mol. This compound combines a pyridine ring with a carbazole moiety, resulting in a unique structure that holds promise for various applications.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide. One common approach involves the condensation of 6-methoxy-1H-carbazole-3-carboxylic acid with 2-aminopyridine. The reaction typically occurs under acidic conditions, resulting in the desired compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis usually involves efficient and scalable processes. Optimization of reaction conditions, catalysts, and purification steps ensures high yields and purity.
Chemical Reactions Analysis
Reactivity:: N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify the carbonyl group or other functional moieties.
Substitution: Substitution reactions at the pyridine or carbazole positions are feasible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products:: The specific products depend on reaction conditions, substituents, and regioselectivity. Detailed studies are essential to identify intermediates and final products.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide finds applications in:
Medicine: Potential as a drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Studying its interactions with enzymes, receptors, or other biomolecules.
Materials Science: Incorporation into functional materials (e.g., polymers, nanoparticles).
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is unique, we can compare it to related compounds:
Similar Compounds:
Biological Activity
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide is a complex organic compound belonging to the class of carbazole derivatives. Its unique structure, featuring a tetrahydrocarbazole moiety linked to a pyridine-3-carboxamide, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C24H23N3O3
- Molecular Weight : 401.5 g/mol
- IUPAC Name : this compound
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 401.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of carbazole exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism : The compound may inhibit specific kinases involved in cancer cell proliferation.
- Cell Lines Tested : PA1 (ovarian carcinoma), PC3, and DU145 (prostatic carcinoma).
- IC50 values were observed in the low micromolar range (8–20 µM), indicating potent activity against these cancer types .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties:
- Research Findings : A series of carbazole derivatives demonstrated neuroprotective effects against glutamate-induced neuronal injury in HT22 cells.
- Concentration : Notably, some compounds showed significant protective activity at concentrations as low as 3 µM .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit key signaling pathways involved in cell growth and survival.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through various pathways .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Cell Lines/Models Used |
|---|---|---|
| Anticancer | Inhibition of growth | PA1, PC3, DU145 |
| Neuroprotection | Protection against injury | HT22 neuronal cells |
| Apoptosis Induction | Induces programmed cell death | Various cancer cell lines |
Case Study 1: Antiproliferative Activity
In a study conducted by Akue-Gedu et al., a series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative activity. The findings revealed that specific derivatives exhibited IC50 values in the nanomolar range against pim kinase activity, showcasing their potential as anticancer agents .
Case Study 2: Neuroprotective Mechanisms
Research by Howorko et al. demonstrated that certain carbazole derivatives could significantly reduce neuronal injury induced by oxidative stress. The neuroprotective effect was attributed to antioxidative activity that was independent of glutathione levels .
Properties
Molecular Formula |
C19H19N3O2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-24-13-7-8-16-15(10-13)14-5-2-6-17(18(14)21-16)22-19(23)12-4-3-9-20-11-12/h3-4,7-11,17,21H,2,5-6H2,1H3,(H,22,23) |
InChI Key |
RXVMTSRPZCRHTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















